molecular formula C7H16Cl2N2O2 B1457350 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride CAS No. 1423032-43-2

1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride

Cat. No.: B1457350
CAS No.: 1423032-43-2
M. Wt: 231.12 g/mol
InChI Key: NFXKUNFMUUKFDP-UHFFFAOYSA-N
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Description

1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a chemical compound with the IUPAC name 1,4-diaminocyclohexanecarboxylic acid dihydrochloride . It has a molecular weight of 231.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Catalysis and Material Science

  • Polymer Therapeutics : ProLindac (AP5346), a DACH (diaminocyclohexane) platinum polymer prodrug, showcases the application of cyclohexane derivatives in drug delivery systems. Its design allows targeted delivery of oxaliplatin to tumors, leveraging the pH-sensitive linkage that releases platinum more rapidly in the acidic environment of tumors. This innovation signifies the potential of cyclohexane derivatives in creating more effective and tolerable chemotherapeutic agents (Nowotnik & Cvitkovic, 2009).

  • Reactive Extraction : Research on the reactive extraction of carboxylic acids using supercritical fluids underscores the importance of cyclohexane derivatives in separation processes. Supercritical CO2, in particular, is highlighted for its efficiency in the reactive extraction of carboxylic acids due to its environmentally friendly and non-toxic nature, illustrating the role of cyclohexane frameworks in enhancing separation technologies (Djas & Henczka, 2018).

Biomedical Research

  • Biocatalyst Inhibition : The impact of carboxylic acids on microbial fermentation processes is critical, especially in the production of bio-renewable chemicals. Understanding the inhibitory mechanisms of carboxylic acids on microbes, such as Escherichia coli and Saccharomyces cerevisiae, is essential for developing robust microbial strains for industrial biotechnology applications. This area of study, indirectly related to cyclohexane derivatives, explores the broader implications of carboxylic acid functionalities in biotechnological processes (Jarboe, Royce, & Liu, 2013).

  • Lactic Acid Production and Derivatives : The biotechnological routes based on lactic acid production from biomass present an interesting application of carboxylic acids in producing bio-based chemicals. Lactic acid serves as a precursor for various chemicals, showcasing the utility of carboxylic acid derivatives in green chemistry. This research reflects the broader applications of carboxylic acids and their derivatives in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with unfolded proteins in the endoplasmic reticulum, leading to the unfolded protein response (UPR). This interaction is crucial in regulating cellular stress responses and maintaining protein homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the accumulation of unfolded proteins in the endoplasmic reticulum, thereby reducing cellular stress and promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins in the endoplasmic reticulum, inhibiting their function and preventing the accumulation of unfolded proteins. This inhibition triggers the unfolded protein response, which helps in maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing cellular stress and promoting protein homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular stress responses and protein homeostasis. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and stress responses. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum. It is directed to this compartment through specific targeting signals and post-translational modifications. This localization is crucial for its role in regulating protein folding and stress responses .

Properties

IUPAC Name

1,4-diaminocyclohexane-1-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKUNFMUUKFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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